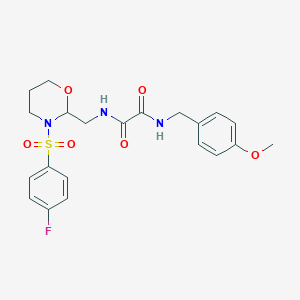

N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methoxybenzyl)oxalamide

Beschreibung

Eigenschaften

IUPAC Name |

N-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-[(4-methoxyphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN3O6S/c1-30-17-7-3-15(4-8-17)13-23-20(26)21(27)24-14-19-25(11-2-12-31-19)32(28,29)18-9-5-16(22)6-10-18/h3-10,19H,2,11-14H2,1H3,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQUVFRUOUZZNKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methoxybenzyl)oxalamide is a complex organic compound with significant implications in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its synthesis, mechanisms of action, and relevant research findings.

The compound is characterized by the following molecular properties:

| Property | Value |

|---|---|

| Molecular Formula | C21H24FN3O6S |

| Molecular Weight | 465.5 g/mol |

| CAS Number | 869071-77-2 |

The structural complexity includes a sulfonamide group, an oxazinan ring, and an oxalamide moiety, which contribute to its biological interactions.

1. Tubulin Inhibition

Research indicates that compounds similar to this compound exhibit significant tubulin polymerization inhibition. This mechanism is crucial for anticancer activity, as it leads to cell cycle arrest in cancer cells. For instance, studies have shown that related oxazinan derivatives can induce G2/M phase arrest in various human cancer cell lines such as MCF-7 (breast cancer) and A2780 (ovarian cancer) .

2. Sodium Channel Modulation

Another potential mechanism involves the modulation of sodium channels. Compounds with similar structures have been identified as sodium channel inhibitors, which may affect cellular excitability and signal transduction pathways critical for various physiological processes .

In Vitro Studies

In vitro evaluations of the compound's cytotoxic effects have demonstrated promising results against several human cancer cell lines. The following table summarizes key findings from studies assessing the antiproliferative activity:

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 5g | MCF-7 | 4.47 | Tubulin polymerization inhibition |

| 4d | A2780 | 52.8 | Cell cycle arrest at G2/M phase |

These studies utilized the MTT assay to determine IC50 values, indicating the concentration needed to inhibit cell growth by 50% .

Case Studies

Cytotoxicity in Cancer Cells

A series of oxazinonaphthalene analogs were tested for their cytotoxic effects on cancer cells. Certain compounds exhibited significant antiproliferative activity, with some inducing cell cycle arrest and inhibiting tubulin polymerization in a dose-dependent manner . For example, compound 5g was noted for its strong inhibitory effect on tubulin polymerization.

Sodium Channel Inhibition

Research has also explored the role of substituted tetrahydrofurans as sodium channel inhibitors. This aspect is relevant for understanding how this compound may function pharmacologically .

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Substituted Phenyl Groups

Several structurally related oxalamide derivatives have been synthesized and characterized (Table 1):

Key Observations :

- Electronic Effects : The 4-fluorophenylsulfonyl group in the target compound provides moderate electron-withdrawing effects, enhancing stability compared to the 4-chlorophenylsulfonyl analogue .

- Steric Influence : The 4-methoxybenzyl group introduces steric bulk and moderate hydrophilicity compared to smaller substituents like pyridyl or fluorobenzyl .

- Biological Relevance : Thiazolyl-piperidine hybrids (e.g., compound in ) exhibit antiviral activity, suggesting the target compound’s 1,3-oxazinan ring may offer unique binding interactions.

Physicochemical Properties

- Melting Points : Oxalamide derivatives typically exhibit melting points between 132°C–230°C , influenced by substituent polarity. The target compound’s methoxy group may lower its melting point compared to halogenated analogues .

- Solubility : Sulfonyl groups generally enhance aqueous solubility, but the 4-methoxybenzyl moiety may counterbalance this effect due to hydrophobicity .

Spectroscopic Characterization

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended to minimize dimerization during the preparation of oxalamide derivatives like N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(4-methoxybenzyl)oxalamide?

- Methodological Answer : Optimize stoichiometry and reaction conditions. For example, use controlled equivalents of oxalyl chloride (2.0–3.0 equivalents) relative to amine precursors to reduce undesired dimerization. Employ inert solvents like dioxane or THF under anhydrous conditions, and monitor reaction progress via TLC or LC-MS. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) can isolate monomeric products, as demonstrated in oxalamide syntheses with 23% dimeric byproduct formation .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign proton environments (e.g., sulfonyl, oxazinan, and methoxybenzyl groups) in DMSO-d6 or CDCl3. Key signals include δ ~2.25–3.82 ppm (methoxy groups), δ ~7.0–8.5 ppm (aromatic protons), and δ ~10.75 ppm (amide NH) .

- FTIR : Identify carbonyl stretches (C=O, ~1650–1730 cm⁻¹) and sulfonyl S=O vibrations (~1350–1450 cm⁻¹) .

- HRMS/ESI-MS : Confirm molecular weight with <5 ppm error (e.g., [M+H]+ or [M-H]+ peaks) .

Q. How can researchers assess the purity of this compound post-synthesis?

- Methodological Answer : Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) and UV detection (λ = 254 nm). Purity >95% is achievable via recrystallization from ethanol/water mixtures or preparative HPLC, as validated for structurally related oxalamides .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the stereochemistry of the 1,3-oxazinan ring?

- Methodological Answer : Perform single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement). Assign chiral centers via Flack parameter analysis and validate hydrogen bonding (e.g., sulfonyl-oxazinan interactions) to confirm stereochemistry. SHELX’s robustness in handling high-resolution data is critical for resolving complex heterocyclic systems .

Q. What experimental design principles apply when studying structure-activity relationships (SAR) for this compound’s biological targets?

- Methodological Answer :

- Variation of Substituents : Synthesize analogs with modified sulfonyl (e.g., 4-chlorophenyl vs. 4-fluorophenyl) or methoxybenzyl groups to evaluate effects on target binding. For example, antiviral activity in HIV entry inhibitors was enhanced by halogenated aryl groups .

- Biochemical Assays : Use pseudotyped virus assays (e.g., HIV-1 entry inhibition) or enzyme inhibition studies (e.g., soluble epoxide hydrolase) to correlate structural changes with IC50 values .

Q. How can contradictory yield data in analogous oxalamide syntheses be systematically addressed?

- Methodological Answer : Apply Design of Experiments (DoE) to isolate variables (e.g., temperature, solvent polarity, catalyst loading). For instance, lower yields (35%) in methoxy-substituted oxalamides versus higher yields (73%) in sulfonamide analogs may reflect steric hindrance or electronic effects. Multivariate analysis (e.g., ANOVA) can identify statistically significant factors .

Q. What computational methods support the prediction of this compound’s metabolic stability?

- Methodological Answer : Perform in silico ADMET profiling using tools like SwissADME or Schrödinger’s QikProp. Key parameters include logP (lipophilicity), topological polar surface area (TPSA), and cytochrome P450 interactions. The trifluoromethyl group in related compounds improves metabolic stability by reducing oxidative degradation .

Methodological Notes

- Crystallography : Prioritize SHELX for structure refinement due to its precision in handling high-resolution data and twinned crystals .

- SAR Optimization : Combine synthetic chemistry with molecular docking (e.g., AutoDock Vina) to predict binding affinities before in vitro testing .

- Data Reproducibility : Document reaction parameters (e.g., anhydrous conditions, inert atmosphere) rigorously, as minor variations can significantly impact yields in oxalamide syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.